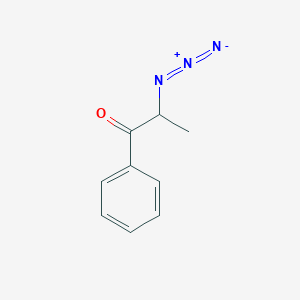

2-Azido-1-phenyl-1-propanone

Description

Structure

3D Structure

Properties

CAS No. |

35947-99-0 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-azido-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H9N3O/c1-7(11-12-10)9(13)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

JHNYDLDDKDAYPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Azido 1 Phenyl 1 Propanone and Its Analogs

Classical Nucleophilic Substitution Approaches for Alpha-Azido Ketones

The most traditional and widely employed route to α-azido ketones involves the nucleophilic substitution of a suitable leaving group at the α-carbon of a ketone with an azide (B81097) salt. nih.govrsc.org This approach is favored for its directness and the ready availability of the starting materials.

Conversion from Alpha-Halo Ketones and Related Precursors

The synthesis of α-azido ketones is commonly achieved through the reaction of α-halo ketones with an azide source, such as sodium azide. nih.govnih.gov This SN2 reaction involves the displacement of a halide ion (e.g., bromide or chloride) from the α-carbon by the azide anion. nih.govtutorchase.com For instance, 2-azido-1-phenyl-1-propanone can be prepared from its precursor, 2-bromo-1-phenyl-1-propanone (α-bromopropiophenone), by treatment with sodium azide in a suitable polar aprotic solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com While this method is effective for many phenacyl halides, it can be less efficient for substrates with β-hydrogens due to competing elimination reactions. nih.gov

Beyond α-halo ketones, other precursors with good leaving groups at the α-position are also utilized. α-Sulfonyloxy ketones, such as α-tosyloxy or α-nosyloxy ketones, serve as excellent substrates for this transformation. lookchemmall.comresearchgate.net These can be prepared in situ from the parent ketone and subsequently reacted with sodium azide without isolation. lookchemmall.comnih.gov For example, ketones can be treated with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) to form an intermediate α-tosyloxy ketone, which then undergoes substitution with sodium azide to yield the corresponding α-azido ketone. nih.gov This one-pot procedure avoids the isolation of the often-unstable α-tosyloxy ketone intermediate. nih.gov The leaving group's ability influences the reaction; for instance, the 2,4-dinitrobenzenesulfonate (B1228243) group has been noted to be a better leaving group than tosylate or nosylate (B8438820) under certain conditions, leading to higher yields of the α-azido ketone. lookchemmall.com

Table 1: Synthesis of α-Azido Ketones via Nucleophilic Substitution

| Precursor | Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|

| α-Bromo Ketone | Sodium Azide (NaN₃), Acetone | α-Azido Ketone | Good to Excellent | nih.govnih.gov |

| Ketone | 1. [Hydroxy(tosyloxy)iodo]benzene (HTIB) 2. Sodium Azide (NaN₃) | α-Azido Ketone | 80% (for α-azidoacetophenone) | nih.gov |

| Aryl Ketone | 1. HDNIB 2. Sodium Azide (NaN₃), [bmim]BF₄ | α-Azido Ketone | Good | lookchemmall.com |

Influence of Phase-Transfer Catalysis in Azidation Processes

The efficiency of nucleophilic substitution reactions between an ionic nucleophile (sodium azide) and an organic substrate (α-halo ketone) can be significantly enhanced by the use of phase-transfer catalysis (PTC). nih.govtandfonline.com These reactions often involve two immiscible phases (e.g., an aqueous phase containing the azide salt and an organic phase with the ketone). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the azide anion from the aqueous or solid phase to the organic phase where the reaction occurs. tandfonline.comorganic-chemistry.org

The application of PTC can lead to faster reaction times, milder reaction conditions (e.g., room temperature), and improved yields. tandfonline.com For example, the synthesis of α-azidoacetophenone from acetophenone (B1666503) using HTIB and sodium azide showed no product formation after 48 hours. However, the addition of TBAB as a phase-transfer catalyst resulted in the formation of the desired product in high yield under solvent-free conditions. tandfonline.com This highlights the crucial role of the catalyst in enabling the reaction. Other PTC systems, such as those using 18-crown-6 (B118740) or surfactant-pillared clays, have also been successfully employed to accelerate the azidation of α-bromo ketones and related substrates. nih.govresearchgate.net

Table 2: Effect of Phase-Transfer Catalysis on Azidation

| Substrate | Reagents | Catalyst | Conditions | Result | Reference |

|---|---|---|---|---|---|

| Acetophenone | HTIB, NaN₃ | None | 48 h | No reaction | tandfonline.com |

| Acetophenone | HTIB, NaN₃ | Tetrabutylammonium bromide (TBAB) | Solvent-free, Room Temp. | High Yield | tandfonline.com |

| α-Bromo Ketones | NaN₃ | 18-crown-6 | - | Accelerated reaction | researchgate.net |

Advanced Oxidative Azidation Strategies

More advanced methods for synthesizing α-azido ketones involve the direct azidation of the ketone or its enol/enolate equivalent, often through an oxidative process. These strategies bypass the need for pre-functionalized α-halo or α-sulfonyloxy ketones.

Hypervalent Iodine Reagent-Mediated Azidation of Ketones

Hypervalent iodine(III) reagents have emerged as powerful and environmentally benign oxidants in organic synthesis. acs.orgcardiff.ac.uk They can be used to achieve the α-azidation of ketones directly. nih.govacs.org A common approach involves the reaction of a ketone with a hypervalent iodine(III) reagent in the presence of an azide source, such as trimethylsilyl (B98337) azide (TMSN₃). tandfonline.com

One widely used reagent is [hydroxy(tosyloxy)iodo]benzene (HTIB), which can be prepared in situ from iodosobenzene (B1197198) and p-toluenesulfonic acid. nih.gov This reagent reacts with a ketone to generate an α-tosyloxy ketone intermediate, which is then displaced by the azide ion. nih.gov Another effective system combines iodosobenzene diacetate (PhI(OAc)₂) with TMSN₃. organic-chemistry.org This combination facilitates the direct α-azidation of ketones. tandfonline.com For instance, the oxidative azidation of triisopropylsilyl enol ethers using hypervalent iodine reagents provides a direct route to α-azido ketones, including those with the azide group at a tertiary carbon. nih.gov These methods are valued for their operational simplicity and mild reaction conditions. tandfonline.comtandfonline.com

Metal-Catalyzed and Radical-Initiated Azidation Methodologies

Transition metal catalysis offers another powerful avenue for the synthesis of α-azido ketones. nih.gov Metals such as copper, iron, and manganese can catalyze the azidation of C-H bonds adjacent to a carbonyl group. nih.gov Copper-catalyzed systems are particularly well-explored for the azidation of activated C-H bonds, including the α-keto position. nih.gov These reactions often employ sodium azide or TMSN₃ as the azide source in combination with an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

Radical-initiated processes have also been developed for the synthesis of azido (B1232118) ketones. researchgate.net For example, an iron-catalyzed acyl-azidation of alkenes using aldehydes as acyl radical precursors and TMSN₃ as the azide source yields unsymmetrical β-azido ketones. acs.orgorganic-chemistry.org While this produces β-azido ketones, related radical strategies can target the α-position. The formation of azide radicals from an azide source and an initiator can lead to C-H azidation. cardiff.ac.uk For instance, a cooperative approach merging N-heterocyclic carbene (NHC) catalysis with visible-light photoredox catalysis allows for the three-component radical azidoacylation of alkenes to furnish β-azido ketones under metal-free conditions. acs.org

Direct Vicinal Oxy-Azidation of Unsaturated Carbon-Carbon Bonds in Alpha-Azido Ketone Synthesis

A highly atom- and step-economical strategy for preparing α-azido ketones is the direct vicinal oxy-azidation of unsaturated carbon-carbon bonds, such as those in alkenes. chemrevlett.com This method introduces both an oxygen functionality (which becomes the ketone) and an azide group across the double bond in a single step. chemrevlett.com

Several systems have been developed to achieve this transformation. For example, iron-catalyzed asymmetric haloazidation of α,β-unsaturated ketones can produce α-halo-β-azido ketones with high stereoselectivity. acs.orgnih.gov While this provides a β-azido product, other methodologies directly target the α-azido ketone structure from different unsaturated precursors. The reaction of alkenes with reagents that can deliver both an oxygen and an azide species can lead to the desired products. Though specific examples directly leading to this compound from a simple alkene are part of a broader class of reactions, the general principle involves the functionalization of a carbon-carbon double bond to install the requisite ketone and α-azido functionalities simultaneously. chemrevlett.com

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The synthesis of specific stereoisomers of this compound and related α-azido ketones is of significant interest due to their role as versatile intermediates in the creation of chiral amines, amino alcohols, and various heterocyclic compounds. researchgate.net Methodologies to control the stereochemistry at the α-carbon include asymmetric catalysis, biocatalytic approaches, and the resolution of racemic mixtures.

Asymmetric catalysis provides a direct route to enantioenriched α-azido ketones, avoiding the need for resolving racemic mixtures. Key strategies involve the use of chiral catalysts to control the introduction of the azide group.

One prominent method involves the organocatalytic asymmetric azidation of α-carbonyl sulfoxonium ylides. tandfonline.comcapes.gov.br This approach utilizes a chiral squaramide catalyst for a formal H–N₃ insertion reaction. tandfonline.comnih.gov The reaction proceeds under mild, metal-free conditions with high efficiency and excellent enantioselectivity, providing access to α-azido ketones that possess a labile tertiary stereocenter. tandfonline.comcapes.gov.brnih.gov This method complements other techniques that are often limited to forming quaternary stereocenters. nih.gov

Another effective strategy is the phase-transfer catalytic azidation of racemic α-bromo ketones. acs.orgnih.gov This process employs a recoverable chiral quaternary ammonium salt, derived from an alkaloid like cinchonidine, as the catalyst. acs.orgnih.gov The reaction is performed in a biphasic system, such as fluorobenzene-water, and can achieve high enantioselectivity, with ratios up to 97.5:2.5. acs.orgnih.gov This method is versatile and has been generalized for the substitution of the α-bromine with various nucleophiles. acs.org

| Catalytic System | Substrate Type | Key Features | Ref |

| Chiral Squaramide Organocatalyst | α-Carbonyl Sulfoxonium Ylides | Mild, metal-free H–N₃ insertion; forms tertiary stereocenters with high ee. | tandfonline.comnih.gov |

| Chiral Quaternary Ammonium Salt | Racemic α-Bromo Ketones | Phase-transfer catalysis; recoverable catalyst; high enantioselectivity. | acs.orgnih.gov |

Biocatalysis offers a powerful and highly selective alternative for producing enantiomerically pure compounds. The microbiological reduction of the prochiral ketone, this compound, has been extensively studied to synthesize chiral 2-azido-1-phenyl-1-propanols, which are direct precursors to valuable chiral molecules like cathinone (B1664624) enantiomers. acs.orgacs.orgcjph.com.cn

Various microorganisms, including baker's yeast (Saccharomyces cerevisiae), Lactobacillus kefir, Rhodotorula glutinis, and Mucor isabellina, have been employed for this stereoselective reduction. acs.org The choice of microorganism is critical as it dictates the stereochemical outcome of the reduction, yielding either the (R)- or (S)-alcohol. acs.org For instance, L. kefir and M. isabellina tend to produce alcohols with the (S) absolute configuration at the newly formed stereocenter, while most other tested microorganisms yield the (R)-alcohol. acs.org

The reduction produces a mixture of syn and anti diastereomeric azido alcohols. acs.org The enantiomeric excess (ee) of these products can be very high, often reaching over 95% (optically pure), particularly for the anti diastereomers when using microorganisms like baker's yeast and R. glutinis. acs.org The use of immobilized baker's yeast, for example on montmorillonite (B579905) K10, has been shown to improve chemical yields compared to free cells. tandfonline.com

| Microorganism | Product Configuration (Alcohol) | Diastereomer | Enantiomeric Excess (ee) | Ref |

| Saccharomyces cerevisiae (Baker's Yeast) | (R) | syn | >95% | acs.org |

| anti | >95% | acs.org | ||

| Rhodotorula glutinis | (R) | syn | >95% | acs.org |

| anti | >95% | acs.org | ||

| Lactobacillus kefir | (S) | syn | 44% | acs.org |

| anti | 61% | acs.org | ||

| Mucor isabellina | (S) | syn | Low | acs.org |

| anti | Low | acs.org |

For cases where a racemic mixture of an α-azido ketone is the starting point, organocatalytic resolution provides a means to separate the enantiomers. This is particularly relevant for chiral cyclic α-azido ketones, such as derivatives of tetralone and indanone, which are precursors to biologically active amino alcohols.

Deracemization processes using Cinchona-derived organocatalysts have proven effective. cjph.com.cn These methods rely on the selective protonation of one enantiomer from a racemic mixture, allowing for high enantioselectivities of up to 98% to be achieved after optimizing parameters like catalyst, solvent, and temperature. cjph.com.cn

Furthermore, the concept of dynamic kinetic resolution is a feature of some asymmetric synthesis methods. tandfonline.comcapes.gov.br In the organocatalytic azidation of sulfoxonium ylides, for example, the reaction pathway involves a reversible protonation step, which allows for the in-situ racemization of the starting material, enabling a theoretical yield of up to 100% of a single enantiomer of the product. tandfonline.comcapes.gov.br

Chemical Transformations and Reactivity Profiles of 2 Azido 1 Phenyl 1 Propanone

Azide (B81097) Group Transformations

The azide moiety in 2-Azido-1-phenyl-1-propanone is a versatile functional group that can undergo several important transformations, including reduction to an amine, reaction with phosphines to form iminophosphoranes, and participation in cycloaddition reactions. nih.gov

Catalytic Reduction to Alpha-Amino Ketones and Subsequent Derivatization

The selective reduction of the azido (B1232118) group in α-azido ketones, such as this compound, yields α-amino ketones. arkat-usa.org This transformation is a key step in the synthesis of various biologically significant molecules. A primary challenge in this reduction is the propensity of the resulting α-amino ketone to undergo self-condensation, leading to the formation of pyrazine (B50134) byproducts. arkat-usa.orgmdpi.com To circumvent this, the newly formed amino group is often protected in situ. researchgate.netarkat-usa.org

Catalytic hydrogenation is a common method for this reduction. nih.govrsc.org For instance, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere effectively reduces the azide to an amine. nih.govrsc.org Following the reduction, immediate protection of the amine, for example with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), prevents side reactions and allows for the isolation of the stable Boc-protected α-amino ketone. arkat-usa.orgnih.govrsc.org Another effective reagent for this selective reduction is tin(II) chloride (SnCl₂), which has been shown to provide good yields of the desired α-amino ketone, which is then immediately protected. arkat-usa.org

The resulting α-amino ketone, 2-amino-1-phenyl-1-propanone (cathinone), is a key intermediate for further derivatization. europa.euforensicsciencereview.com For example, further reduction of the carbonyl group can produce amino alcohols, which are valuable chiral building blocks. nih.govrsc.org

Table 1: Selected Methods for the Reduction of α-Azido Ketones to α-Amino Ketones

| Reagent/Catalyst | Conditions | Protecting Group (if any) | Key Observation | Reference |

|---|---|---|---|---|

| Pd/C, H₂ | Standard hydrogenation conditions | Boc | Selective reduction of the azide; in situ protection prevents pyrazine formation. | nih.govrsc.org |

| SnCl₂ | Often in a solvent like ethanol | Boc | Considered a method of choice for this transformation due to good yields. | arkat-usa.org |

| Lindlar's Catalyst | Atmospheric pressure hydrogenation | Boc | Reported to give low to moderate yields for this specific transformation. | arkat-usa.org |

| Ammonium (B1175870) formate, Pd/C | Transfer hydrogenation conditions | None | Leads to the reduction of both azide and carbonyl groups, forming the amino alcohol. | arkat-usa.org |

Staudinger Reaction and Aza-Wittig Chemistry with Phosphine (B1218219) Reagents

The reaction of this compound with phosphines, such as triphenylphosphine (B44618) (PPh₃), initiates the Staudinger reaction. wikipedia.orgorganic-chemistry.org This reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen (N₂) to form an iminophosphorane (also known as an aza-ylide). wikipedia.orgalfa-chemistry.comysu.am

This iminophosphorane is a pivotal intermediate. andrews.edu If it is hydrolyzed with water, the Staudinger reduction occurs, yielding the corresponding primary amine (an α-amino ketone in this case) and a phosphine oxide byproduct. wikipedia.org This provides a mild alternative to catalytic hydrogenation for the reduction of azides. organic-chemistry.org

Alternatively, the iminophosphorane can be trapped in an intramolecular or intermolecular aza-Wittig reaction. wikipedia.orgthieme-connect.com In the aza-Wittig reaction, the iminophosphorane reacts with a carbonyl group to form an imine and phosphine oxide. andrews.eduwikipedia.org The reactivity of the ketone in this compound is generally higher than that of an amide carbonyl, allowing for selective intramolecular reactions in more complex substrates. thieme-connect.com This reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds like oxazoles and quinazolinones under mild, non-acidic conditions. nih.govthieme-connect.com

[3+2] Cycloaddition Reactions: Triazole Formation (Click Chemistry)

This compound is an excellent substrate for [3+2] cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. nih.gov This transformation, a cornerstone of "click chemistry," is known for its high efficiency, selectivity, and compatibility with a wide range of functional groups. units.it

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly reliable and widely used reaction that exclusively produces 1,4-disubstituted triazoles. nih.govbeilstein-journals.org The reaction between this compound and a terminal alkyne is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate, or by using copper(I) salts like CuI. researchgate.netnih.gov The reaction proceeds under mild conditions, often at room temperature and in various solvents, including aqueous mixtures. beilstein-journals.orgcsic.es The resulting 1,4-disubstituted-1,2,3-triazole products are chemically stable. nih.govnih.gov This methodology has been used to synthesize a variety of triazole derivatives, including those with potential biological activities. nih.gov

Table 2: Representative Copper(I) Catalysts for CuAAC Reactions

| Copper Source | Reducing Agent/Ligand (if applicable) | Typical Solvent | Key Features | Reference |

|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | EtOH/H₂O, t-BuOH/H₂O | Commonly used, in situ generation of Cu(I). | nih.gov |

| CuI | None needed | Various organic solvents | Direct use of a Cu(I) salt. | nih.gov |

| Copper Nanoparticles (CuNPs) | None needed | Various solvents | Can offer high efficiency and recyclability. | nih.gov |

| [Cu(PPh₃)₂]NO₃ | Triphenylphosphine (PPh₃) | Toluene, Water, Neat | Effective at very low catalyst loadings (ppm levels). | beilstein-journals.org |

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative to CuAAC that avoids the use of a metal catalyst. rsc.org This is particularly advantageous for biological applications where copper cytotoxicity can be a concern. rsc.org SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctynol (DIBO) or bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides like this compound to form stable triazoles. nih.govnih.govresearchgate.net The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction. rsc.org Research has shown that modifications to the cyclooctyne structure, such as the oxidation of an alcohol to a ketone, can increase the reaction rate. nih.govnih.gov

Carbonyl Group Reactivity

The carbonyl group in this compound can undergo reactions typical of ketones, although the presence of the adjacent azido group can influence its reactivity. Chemoselective reduction of the carbonyl group without affecting the azide is a key transformation. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in solvents such as methanol (B129727) or ethanol. researchgate.net These reagents are effective at reducing the carbonyl to a hydroxyl group while leaving the azide group intact. researchgate.net This chemoselectivity is in contrast to catalytic hydrogenation, which preferentially reduces the azide group. researchgate.netarkat-usa.org The reduction of the carbonyl group in this compound leads to the formation of 2-azido-1-phenyl-1-propanol.

Enzymatic reductions have also been employed for the enantioselective synthesis of these azido alcohols, providing access to specific stereoisomers. researchgate.netunimi.it For example, various microorganisms can reduce the carbonyl group to produce optically active azido alcohols. researchgate.net These chiral azido alcohols are valuable intermediates for the synthesis of enantiomerically pure amino alcohols and other complex molecules. organic-chemistry.org

Nucleophilic Additions and Aldol-Type Condensations

The carbonyl group in this compound is susceptible to nucleophilic attack. This reactivity is fundamental to various synthetic transformations.

Aldol-type condensations involving the enolate of this compound have been explored. nih.gov The enolate, generated by a suitable base, can react with aldehydes or ketones as electrophiles. nih.gov This reaction leads to the formation of α-azido-β-hydroxy ketones. nih.gov The outcome of these reactions can be influenced by the specific reaction conditions and the nature of the electrophile. nih.gov For instance, the formation of 2,5-dihydro-5-hydroxy oxazoles can occur if the imino ion, formed by nitrogen loss from the enolate of the α-azido ketone, is trapped. nih.gov

The aldol (B89426) addition reaction, a cornerstone of carbon-carbon bond formation, involves the nucleophilic addition of an enolate to a carbonyl compound. masterorganicchemistry.comsrmist.edu.in This process typically yields a β-hydroxy aldehyde or β-hydroxy ketone. masterorganicchemistry.comsrmist.edu.in Subsequent dehydration can lead to a conjugated enone, a product of the aldol condensation. srmist.edu.iniitk.ac.in The reaction can be catalyzed by either acid or base and is a powerful tool for constructing complex organic molecules. masterorganicchemistry.comsrmist.edu.in

Enolate Chemistry and Subsequent Carbon-Carbon Bond Formation

The presence of α-protons in this compound allows for the formation of an enolate ion under basic conditions. masterorganicchemistry.com Enolates are potent nucleophiles and are central to a wide array of carbon-carbon bond-forming reactions. masterorganicchemistry.comvanderbilt.edu The stability of the enolate is enhanced by the delocalization of the negative charge onto the oxygen atom of the carbonyl group. masterorganicchemistry.com

The alkylation of enolates is a classic method for forming C-C bonds. vanderbilt.edu The enolate of this compound can react with various electrophiles, such as alkyl halides, to introduce new carbon substituents at the α-position. The regioselectivity of enolate formation, particularly in unsymmetrical ketones, can be controlled by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic enolate. vanderbilt.edu

Furthermore, the enolate of ketones can participate in 1,3-dipolar cycloaddition reactions with azides, leading to the formation of 1,2,3-triazoles. researchgate.netresearchgate.net This reaction provides a metal-free approach to synthesizing highly functionalized triazole derivatives. researchgate.netresearchgate.net

Table 1: Examples of Enolate Reactions

| Reactant | Reagent | Product Type | Ref. |

|---|---|---|---|

| Aldehydes/Ketones | Strong Base | Enolate Ion | masterorganicchemistry.com |

| Enolate | Alkyl Halide | α-Alkylated Ketone | vanderbilt.edu |

| Ketone Enolate | Azide | 1,2,3-Triazole | researchgate.netresearchgate.net |

Intramolecular and Intermolecular Rearrangement Processes

Upon thermal or photochemical activation, α-azido ketones like this compound can lose a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. nih.govcdnsciencepub.com These nitrenes can undergo a variety of subsequent reactions, most notably rearrangement to form α-imino ketones. nih.govcdnsciencepub.combeilstein-journals.org This transformation is a key step in many synthetic pathways. organic-chemistry.org

The formation of the α-imino ketone intermediate is often followed by further reactions. For example, in the presence of a suitable catalyst and oxidant, the imino ketone can be converted into primary α-ketoamides. organic-chemistry.org This process involves the denitrogenation of the α-azido ketone, followed by radical addition and migration. organic-chemistry.org

The pyrolysis of α-azido carbonyl compounds at high temperatures (200–220 °C) has been shown to produce α-imino carbonyl compounds. nih.gov The stability and reactivity of these intermediates are influenced by the surrounding molecular structure.

The Schmidt reaction and its variants represent a powerful tool for the rearrangement of carbonyl compounds. byjus.comlibretexts.org In the classical Schmidt reaction, hydrazoic acid reacts with a ketone in the presence of a strong acid to yield an amide or lactam. libretexts.org The mechanism involves the addition of hydrazoic acid to the protonated carbonyl, followed by a rearrangement with the expulsion of dinitrogen gas. byjus.com

Intramolecular versions of the Schmidt reaction are particularly useful in synthesis. nih.govacs.org For instance, ketones containing a tethered azide group can undergo intramolecular cyclization to form bicyclic lactams. nih.gov The outcome of these reactions, whether proceeding through a Schmidt or a competing Mannich pathway, is dependent on factors such as the length of the tether connecting the azide and ketone functionalities. nih.gov Aromatic groups often exhibit a higher migratory aptitude than alkyl groups in these rearrangements. libretexts.org

Table 2: Comparison of Rearrangement Reactions

| Reaction | Reactants | Key Intermediate | Product |

|---|---|---|---|

| Nitrene-Mediated Rearrangement | α-Azido Ketone | Nitrene | α-Imino Ketone |

| Schmidt Reaction | Ketone, Hydrazoic Acid | Azidohydrin | Amide/Lactam |

While specific data on the oxidative ring cleavage of this compound is not prevalent in the provided search results, the oxidative cleavage of other α-azido ketones has been reported, suggesting a potential reaction pathway. For instance, the oxidative cleavage of steroidal α-azido ketones can lead to the formation of cyano carboxylic acids. tandfonline.com

A metal-free method for the oxidative cleavage of 1,3-diketones to synthesize acyl azides has been described, utilizing PhI(OAc)₂ as a mediator. acs.org Another study details a metal-free oxidative-amidation strategy where α-azido ketones can undergo C-C bond cleavage in the presence of PhI(OAc)₂ to form amides, releasing nitrogen gas and a cyano anion. researchgate.net These examples of oxidative cleavage in related systems suggest that this compound could potentially undergo similar transformations under appropriate oxidative conditions.

Conversions to Diverse Nitrogen-Containing Heterocyclic Systems

α-Azido ketones, including this compound, are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govkit.edumdpi.com The dual functionality of the azido and keto groups allows for a range of cyclization strategies.

Some of the key reactions include:

Reductive cyclization: The reduction of the azide group to an amine, followed by intramolecular condensation with the ketone, can lead to the formation of various heterocyclic rings. nih.gov

Staudinger reaction: The reaction of the azide with a phosphine can form an aza-ylide, which can then undergo intramolecular Wittig-type reactions to form nitrogen heterocycles. nih.gov

Cycloaddition reactions: The azide group can participate in [3+2] cycloaddition reactions with alkenes or alkynes to form triazolines or triazoles. nih.gov

Synthesis of Imidazoles and Pyrimidines: Phenacyl azides have been shown to be versatile starting materials for the synthesis of functionalized imidazoles and pyrimidines. beilstein-journals.orgd-nb.info For example, the reaction of phenacyl azides in deep eutectic solvents can lead to the formation of 2-aroylimidazoles. beilstein-journals.orgd-nb.info Under different conditions, a cyclotrimerization reaction of the intermediate α-imino ketone can yield 2,4-diaroyl-6-arylpyrimidines. d-nb.info

Synthesis of Pyrroles: The conjugate addition of nucleophiles to α,β-unsaturated imines, which can be derived from α-azido ketones, provides a route to substituted pyrroles. clockss.org

The synthesis of these heterocyclic systems is of significant interest due to their prevalence in biologically active compounds and functional materials. kit.educlockss.org

Synthesis of Oxazoles, Pyrroles, and Pyrazoles

The unique structure of this compound serves as a valuable starting point for creating five-membered heterocyclic rings like oxazoles, pyrroles, and pyrazoles. These transformations often leverage the reactivity of the azide group and the adjacent carbonyl. nih.govresearchgate.net

Oxazoles can be formed from α-azido ketones through reactions that typically involve the loss of dinitrogen gas (N₂). For instance, the reaction of 2-azido-1-phenylpropan-1-one with acetaldehyde (B116499) in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) leads to the formation of a dihydrooxazolol derivative. mdpi.com This transformation proceeds via an intermediate that cyclizes with the loss of N₂. mdpi.com General methods for synthesizing oxazoles from α-azido ketones often involve their reaction with various reagents under conditions that promote cyclization. researchgate.net

Table 1: Synthesis of Oxazole Derivatives from this compound

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 2-Azido-1-phenylpropan-1-one | Acetaldehyde (MeCHO), DBU | 2,4-Dimethyl-5-phenyl-2,5-dihydrooxazol-5-ol | mdpi.com |

Pyrroles , another important class of five-membered heterocycles, can be synthesized from α-azido ketones, although this often requires a preliminary transformation. researchgate.net A common strategy involves the Knoevenagel condensation of the α-azido ketone with an aldehyde to form an α-azidovinylketone intermediate. researchgate.net This intermediate can then undergo cyclization to yield polysubstituted pyrroles. researchgate.netresearchgate.net While direct conversion from this compound is less common, its derivatives are key precursors. The synthesis of pyrroles generally relies on established methods like the Paal-Knorr or Hantzsch syntheses, which can be adapted for precursors derived from α-azido ketones. uctm.eduresearchgate.net

Pyrazoles are accessible from α-azido ketones through various synthetic routes. nih.govresearchgate.net One common method involves the 1,3-dipolar cycloaddition of a nitrilimine, generated in situ from an arylhydrazone, with an alkyne or a suitable vinyl derivative. nih.gov Another approach is the condensation of a 1,3-dicarbonyl compound (which can be derived from α-azido ketones) with hydrazine (B178648) derivatives. nih.govasianpubs.org The synthesis often proceeds through a pyrazoline intermediate which is then oxidized to the aromatic pyrazole. nih.gov

Formation of Imidazoles, Pyridines, and Pyrazines

The synthetic utility of this compound extends to the formation of six-membered rings like pyridines and pyrazines, as well as the five-membered imidazole (B134444) ring system. rsc.orgresearchgate.net

Imidazoles can be synthesized from α-azido ketones via several pathways. One notable method is a modified Radziszewski synthesis, where α-azido ketones react with aldehydes and an ammonia (B1221849) source. beilstein-journals.org For example, the reaction of phenacyl azides in a deep eutectic solvent like choline (B1196258) chloride/glycerol can lead to the formation of 2-aroyl-(4 or 5)-aryl-(1H)-imidazoles. beilstein-journals.org Another route involves the reaction of α-azidoenones with amidines, which proceeds through a 2H-azirine intermediate formed by the intramolecular cyclization of the azide and subsequent loss of nitrogen. rsc.org

Table 2: Synthesis of Imidazole Derivatives from α-Azido Ketone Precursors

| Precursor | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Phenacyl Azides | Aldehyde, Ammonium Acetate, Choline Chloride/Glycerol | 2-Aroyl-(4 or 5)-aryl-(1H)-imidazoles | beilstein-journals.org |

| α-Azidoenones | N-Boc-imidamides, 120 °C, Acetonitrile | 2,4,5-Trisubstituted Imidazoles | rsc.org |

Pyridines , six-membered aromatic heterocycles, can also be accessed from α-azido ketone derivatives. The synthesis often involves multi-step sequences. For instance, α-azido ketones can be transformed into intermediates that participate in cascade reactions, such as a sequence involving aza-Wittig reaction, 6π-electrocyclization, and a 1,3-H shift to build the pyridine (B92270) ring. organic-chemistry.org

Pyrazines , specifically symmetrical 2,5-disubstituted pyrazines, are readily formed from the reduction of α-azido ketones. arkat-usa.org The reduction of this compound yields the corresponding α-amino ketone, 2-amino-1-phenyl-1-propanone. arkat-usa.org This α-amino ketone intermediate is often unstable and undergoes spontaneous self-condensation (dimerization) followed by oxidation to form the stable, symmetrically substituted pyrazine. arkat-usa.orgresearchgate.net This dimerization provides a direct route to 2,5-dimethyl-3,6-diphenylpyrazine.

Table 3: Synthesis of Pyrazines from this compound

| Starting Material | Reaction | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| This compound | Reduction (e.g., with NaHTe or catalytic hydrogenation) | 2-Amino-1-phenyl-1-propanone | 2,5-Dimethyl-3,6-diphenylpyrazine | arkat-usa.org |

Access to Quinazolines and Isoquinolines via Functionalization

The synthesis of fused heterocyclic systems such as quinazolines and isoquinolines can be achieved using α-azido ketones as key building blocks, often requiring them to be appropriately functionalized. researchgate.net

Quinazolines can be prepared through transition-metal-catalyzed reactions. A rhodium(III)-catalyzed tandem reaction between 2,1-benzisoxazoles and α-azido ketones provides (quinazolin-2-yl)methanone derivatives. organic-chemistry.orgfrontiersin.org This process involves the generation of a rhodium-azavinylcarbene from the α-azido ketone, which then undergoes an aza-[4+2] cycloaddition with the benzisoxazole, followed by ring-opening and dehydration to form the quinazoline (B50416) core. frontiersin.org

Table 4: Synthesis of Quinazolines from α-Azido Ketones

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| α-Azido Ketone, 2,1-Benzisoxazole | Rh(III) catalyst | (Quinazolin-2-yl)methanone derivatives | organic-chemistry.orgfrontiersin.org |

Isoquinolines are accessible through intramolecular reactions of α-azido carbonyl compounds that bear a 2-alkenylaryl moiety at the α-position. organic-chemistry.orgorganic-chemistry.org While this requires a more complex starting material than this compound itself, it highlights a key synthetic strategy. The reaction proceeds via a 6π-electrocyclization of an N-H imine intermediate, which is formed after the reduction of the azide group. organic-chemistry.org The reaction conditions can be tuned to selectively favor the formation of isoquinolines over other potential products like isoindoles. organic-chemistry.org

Table 5: General Synthesis of Isoquinolines from Functionalized α-Azido Carbonyls

| Precursor Type | Key Transformation | Product Type | Reference |

|---|---|---|---|

| α-(2-Alkenylaryl)-α-azido carbonyl compound | 6π-Electrocyclization of N-H imine intermediate | Substituted Isoquinolines | organic-chemistry.orgorganic-chemistry.org |

Mechanistic Investigations and Reaction Pathway Elucidation for 2 Azido 1 Phenyl 1 Propanone Chemistry

Detailed Studies of Stereochemical Outcomes in Chiral Transformations

The chiral center adjacent to the carbonyl group in 2-azido-1-phenyl-1-propanone makes its reduction a significant point of stereochemical investigation. The formation of two diastereomeric β-azido alcohols, (1R,2S/1S,2R)-syn and (1R,2R/1S,2S)-anti, is possible, and controlling the diastereoselectivity and enantioselectivity of these products has been a key research focus.

Microbiological reduction has proven to be a highly effective method for achieving high stereoselectivity. core.ac.ukopenochem.org By carefully selecting the microorganism, it is possible to obtain specific stereoisomers in high enantiomeric excess (ee). core.ac.uk For instance, the reduction of racemic this compound using Rhodotorula glutinis yields the (1R,2R)-anti and (1S,2R)-syn azido (B1232118) alcohols with excellent enantioselectivity. openochem.org In contrast, other yeasts and bacteria can lead to different stereochemical outcomes. openochem.org The choice of microorganism is therefore critical in directing the synthesis towards a desired enantiomer of cathinone (B1664624) or its precursors. core.ac.uk

The following table summarizes the results from the microbiological reduction of this compound using various microorganisms, highlighting the different stereochemical outcomes.

Beyond biocatalysis, chemical methods using chiral reducing agents have also been explored. The asymmetric reduction of 2-N-protected azido-1-phenylpropanone using reagents like CBS-catalyzed-borane (Corey-Bakshi-Shibata catalyst) and B-chlorodiisopinocampheylborane (dIpc2BCl) provides routes to optically active norephedrine (B3415761) and norpseudoephedrine (B1213554) precursors. researchgate.net These methods rely on the principle of double asymmetric induction to achieve high optical purities. researchgate.net

Identification and Characterization of Reaction Intermediates and Transition States

The diverse reactivity of this compound stems from a variety of transient species that can be formed under different reaction conditions.

Imino Ketone Intermediates : Upon thermal or catalytic denitrogenation, α-azido ketones like this compound readily lose a molecule of N₂ to form a highly reactive α-imino ketone intermediate. mdpi.comacs.org This intermediate is key to many subsequent transformations, including dimerization to form pyrazines or cyclization to yield heterocycles like imidazoles. mdpi.comacs.org Pyrolysis of α-azido carbonyl compounds was first noted to produce α-imino carbonyl compounds in 1952. mdpi.com

Enolate and Enol Intermediates : The presence of the carbonyl and azido groups enhances the acidity of the α-hydrogen. core.ac.ukresearchgate.net In the presence of a base, this compound can form a carbanion (enolate). core.ac.uk This nucleophilic intermediate can then be trapped by various electrophiles, enabling C-C bond formation. core.ac.uk Furthermore, some side reactions, such as de-azidation (loss of the N₃ group) during reductions with agents like chromium(II) acetate, are proposed to proceed through an enol intermediate that tautomerizes to the corresponding ketone. arkat-usa.org

2H-Azirine Intermediates : The thermal or photochemical decomposition of vinyl azides, which can be formed from α-azido ketones, can lead to the formation of 2H-azirine intermediates. rsc.org These strained rings are versatile synthons that can undergo ring-opening and rearrangement to produce various nitrogen-containing heterocycles. rsc.org

Transition State Models : To rationalize the stereochemical outcomes observed in the nucleophilic addition to the carbonyl group, established transition state models are often invoked. The Cram open-chain model is frequently used to explain the diastereoselectivity in the reduction of this compound. openochem.orgresearchgate.net This model posits that the molecule adopts a staggered conformation to minimize steric hindrance, with the incoming nucleophile attacking from the less hindered face. openochem.orglibretexts.org Analysis of the reduction products suggests that both the syn and anti isomers are formed via an attack with the same geometry, consistent with the Cram model, leading to a stereospecific reduction. openochem.orgresearchgate.net

Kinetic and Thermodynamic Aspects Governing Reactivity and Selectivity

The principles of kinetics and thermodynamics are fundamental to understanding the reaction outcomes of this compound. These factors determine not only the rate at which products are formed but also the final distribution of isomers.

A key kinetic phenomenon observed is kinetic resolution. During the chemoenzymatic reduction of this compound with Baker's yeast immobilized on montmorillonite (B579905) K-10, it was found that the syn azido alcohol is produced at a faster rate than the anti isomer. researchgate.net This difference in reaction rates for the two enantiomers of the starting material allows for their separation, providing a powerful tool for obtaining enantiomerically enriched compounds.

From a thermodynamic standpoint, many reactions of this compound involve the formation of unstable intermediates that rapidly rearrange to more stable products. For example, the initially formed α-amino ketone from the reduction of the azide (B81097) group is prone to self-condensation and subsequent oxidation to form highly stable aromatic pyrazine (B50134) rings. arkat-usa.org To avoid this thermodynamically favored but often undesired pathway, the α-amino ketone is typically protected in situ as a salt or an amide derivative. arkat-usa.org Similarly, the transformation of this compound into heterocyclic systems like oxazoles represents a cascade of reactions leading to a thermodynamically stable aromatic product. mdpi.com

Exploration of Radical Pathways and Interrupted Cyclization Mechanisms

While many reactions of this compound proceed through ionic intermediates, radical pathways have also been identified, opening up alternative synthetic routes. The azide group can participate in radical reactions, for instance, in the copper/TEMPO-promoted synthesis of primary α-ketoamides, the α-azido ketone is denitrogenated to an imino ketone intermediate which then undergoes a radical addition process. acs.org The addition of an azide radical to unsaturated bonds to form a C-centered radical has also been confirmed through trapping experiments. chemrevlett.com

The concept of "interrupted cyclization" describes reactions where a plausible intramolecular cyclization is intercepted or diverted to an alternative pathway. In the chemistry of this compound, this can be seen in several transformations. For example, the Vilsmeier cyclization of 2-azidoacetophenones using a Vilsmeier reagent leads to the formation of 5-aryloxazole-4-carboxaldehydes. mdpi.com Here, the intermediate formed from the azide and the reagent undergoes a specific rearrangement and cyclization cascade that is directed by the reagent, rather than a simple intramolecular reaction. Another example involves the reaction of carbanions generated from α-azido ketones with Michael acceptors. core.ac.uk The resulting adducts of acyclic azides are often unstable and undergo elimination of hydrazoic acid (HN₃) to yield a linear, unsaturated product, bypassing a potential cyclization pathway. core.ac.uk

Computational and Theoretical Studies of 2 Azido 1 Phenyl 1 Propanone

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic structure and bonding characteristics of 2-azido-1-phenyl-1-propanone. Techniques such as Density Functional Theory (DFT) and ab initio calculations offer a molecular-level understanding of the distribution of electrons and the nature of the chemical bonds within the molecule.

The presence of the azido (B1232118) group (-N₃) and the phenylpropanone framework creates a unique electronic environment. The azido group is a key feature, known for its versatile reactivity in transformations like click chemistry. Computational models can predict the reactivity of the azide (B81097) group by calculating the transition states for its various reactions, such as the Staudinger ligation or Huisgen cycloaddition.

Analysis of the molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity and spectral properties. The distribution of electron density and the electrostatic potential surface reveal the electrophilic and nucleophilic sites within the molecule, guiding the prediction of its chemical interactions.

Reaction Energetics and Transition State Modeling for Key Transformations

Computational modeling is a powerful tool for investigating the energetics of reactions involving this compound and for modeling the transition states of its key transformations. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products, including the high-energy transition state.

For instance, in the 1,3-dipolar cycloaddition of azides, quantum mechanical methods have been used to locate the transition structures. nih.gov These calculations reveal that activation barriers are strongly correlated with the distortion energies of the reactants in the transition state. nih.gov This "distortion-accelerated" reactivity is a key concept in understanding strain-promoted reactions. nih.gov

The energetics of various transformations, such as reductions or cycloadditions, can be quantified. For example, the reduction of related 2-azido-1-phenylethanone (B1278753) derivatives has been studied to produce enantioenriched β-hydroxy-1,2,3-triazoles. researchgate.net Computational studies can model the stereoselectivity of such reductions by comparing the energies of the different diastereomeric transition states.

| Transformation | Computational Method | Key Findings |

| 1,3-Dipolar Cycloaddition | M06-2X/6-311G(d,p) | Activation barriers correlate with transition state distortion energies. nih.gov |

| Reduction of Azide | Not Specified | Bioreduction by marine-derived fungi can be stereoselective. researchgate.net |

| Azidation of Ketones | Not Specified | HTIB can be used for the α-azidation of ketones. mdpi.com |

Conformational Analysis and Influence of Solvent Effects

The three-dimensional shape or conformation of this compound significantly influences its reactivity. Conformational analysis, often performed using quantum mechanical methods, identifies the stable conformers of the molecule and the energy barriers between them.

For related molecules, studies have shown the importance of intramolecular interactions, such as hydrogen bonding, in determining the preferred conformation. nih.gov For example, in α-azidoacetamides, an intramolecular N⋯H–N hydrogen bond has been identified. nih.gov

Solvent effects are crucial in determining the conformational preferences and reactivity of molecules in solution. upertis.ac.id Polarizable continuum models (PCM) are often used in computational chemistry to incorporate the influence of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment. The use of protic solvents, for instance, can affect reaction rates by stabilizing or destabilizing transition states through hydrogen bonding. nih.gov

Predictive Modeling of Novel Reactivity and Selectivity Patterns

A significant application of computational chemistry is the predictive modeling of new reactions and the rationalization of observed selectivity. By understanding the underlying electronic and steric factors that govern a reaction, new reactivity patterns can be predicted.

For example, computational analysis suggested that a CH→N aryl substitution in dibenzocyclooctyne could enhance its reactivity in strain-promoted azide-alkyne cycloadditions (SPAAC). nih.gov This prediction was based on the identification of favorable n→π* interactions in the transition state. nih.gov

Predictive models can also be used to understand and control stereoselectivity. In the cycloadditions of phenyl azide to norbornene derivatives, torsional effects were found to control the stereoselectivity of the reaction. nih.gov By modifying the structure of the reactants, it is possible to influence these effects and favor the formation of a specific stereoisomer.

The development of predictive models relies on the continuous feedback between computational predictions and experimental validation. As computational methods become more accurate and efficient, they will play an increasingly important role in the discovery and development of new chemical reactions and catalysts.

Advanced Analytical Methodologies in 2 Azido 1 Phenyl 1 Propanone Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Azido-1-phenyl-1-propanone and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignments.

In the ¹H NMR spectrum of this compound, characteristic signals confirm its structure. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-8.0 ppm). The methine proton (CH) adjacent to the azide (B81097) and carbonyl groups resonates as a quartet, while the methyl group (CH₃) protons appear as a doublet. nih.gov For instance, a reported ¹H NMR spectrum shows a quartet at 4.6 ppm (J = 5.7 Hz) for the CH proton and a doublet at 1.5 ppm (J = 6.2 Hz) for the CH₃ protons. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. For this compound, distinct signals are observed for the carbonyl carbon (C=O), the carbon bearing the azide group (CH-N₃), the methyl carbon (CH₃), and the aromatic carbons. mdma.ch A representative ¹³C NMR spectrum displays signals at approximately δ 196.8 (C=O), 58.5 (CH-N₃), and 16.5 (CH₃), along with peaks corresponding to the phenyl carbons. mdma.ch

NMR is also crucial for characterizing intermediates and products derived from this compound. For example, in the microbiological reduction to form the corresponding azido (B1232118) alcohol, ¹H NMR is used to determine the diastereomeric ratio of the resulting syn and anti products. researchgate.net Furthermore, the use of chiral shift reagents like Eu(tfc)₃ in ¹H NMR allows for the determination of enantiomeric excess in the resulting azido alcohols by inducing separation of signals for the different enantiomers. mdma.ch

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | 7.88-8.05 | m | - | Aromatic (2H) | mdma.ch |

| ¹H | 7.40-7.72 | m | - | Aromatic (3H) | mdma.ch |

| ¹H | 4.73 | q | 7 | CH | mdma.ch |

| ¹H | 1.59 | d | 7 | CH₃ | mdma.ch |

| ¹³C | 196.8 | - | - | C=O | mdma.ch |

| ¹³C | 134.4 | - | - | Aromatic C | mdma.ch |

| ¹³C | 134.0 | - | - | Aromatic C | mdma.ch |

| ¹³C | 129.0 | - | - | Aromatic C | mdma.ch |

| ¹³C | 128.7 | - | - | Aromatic C | mdma.ch |

| ¹³C | 58.5 | - | - | CH-N₃ | mdma.ch |

| ¹³C | 16.5 | - | - | CH₃ | mdma.ch |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for the analysis of this compound and its reaction products, offering high sensitivity for molecular weight determination and structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the confirmation of elemental compositions.

In the context of reactions involving this compound, MS can be used to monitor the progress of a reaction by observing the disappearance of the reactant's molecular ion peak and the appearance of the product's peak. For instance, in the synthesis of triazole derivatives from azides, ESI-MS is used to confirm the formation of the desired products. rsc.org

The fragmentation patterns observed in the mass spectrum can also provide structural information. The azide group, being relatively labile, can lead to characteristic fragmentation pathways. For example, the loss of a nitrogen molecule (N₂) is a common fragmentation pattern for azido compounds.

Interactive Data Table: High-Resolution Mass Spectrometry Data for a Derivative of this compound

| Derivative | Ionization Method | Calculated m/z | Found m/z | Formula | Reference |

| 1-(o-bromobenzyl)-5-phenyl-1H-1,2,3-triazole | ESI | 314.0293 | 314.0301 | C₁₅H₁₃BrN₃ (M+H) | rsc.org |

Chromatographic Techniques (e.g., Chiral HPLC) for Enantiomeric Purity Assessment and Separation

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is widely used for both analytical and preparative purposes.

A critical application of chromatography in this field is the assessment of enantiomeric purity. metu.edu.tr Chiral HPLC, which employs a chiral stationary phase (CSP), is the method of choice for separating and quantifying the enantiomers of chiral compounds derived from this compound. google.com For example, in the enzymatic reduction of this compound, chiral HPLC is used to determine the enantiomeric excess (e.e.) of the resulting (1R,2S)- and (1R,2R)-2-azido-1-phenyl-1-propanol diastereomers. mdma.ch The separation is achieved due to the differential interactions of the enantiomers with the chiral stationary phase, leading to different retention times. americanpharmaceuticalreview.com

The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation. Columns based on cellulose (B213188) derivatives, such as Chiralcel OD-H, are commonly used for this purpose. metu.edu.tr The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol. metu.edu.tr

Infrared (IR) Spectroscopy in Functional Group Analysis during Transformations

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the study of this compound, IR spectroscopy is particularly useful for confirming the presence of the characteristic azide (N₃) and carbonyl (C=O) groups.

The azide group exhibits a strong and sharp absorption band in a relatively uncongested region of the IR spectrum, typically around 2100 cm⁻¹. nih.govtandfonline.com This distinct peak serves as a clear indicator of the successful introduction of the azide functionality. The carbonyl group of the ketone gives rise to a strong absorption band in the range of 1680-1700 cm⁻¹. nih.govscielo.br

IR spectroscopy is also invaluable for monitoring chemical transformations of this compound. For example, during the reduction of the carbonyl group to a hydroxyl group, the disappearance of the strong C=O stretching vibration and the appearance of a broad O-H stretching band around 3400 cm⁻¹ can be readily observed. scielo.brmpg.de Conversely, the reduction of the azide group to an amine would be indicated by the disappearance of the N₃ stretch and the appearance of N-H stretching bands.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| Azide (N₃) | ~2115 | Strong, sharp stretch | nih.gov |

| Carbonyl (C=O) | ~1696 | Strong stretch | nih.gov |

X-ray Crystallography for Absolute Configuration Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. nih.govthieme-connect.denih.gov While obtaining suitable single crystals of this compound itself might be challenging, its crystalline derivatives are often amenable to X-ray analysis.

This technique is particularly crucial when dealing with chiral molecules, as it provides an unambiguous assignment of the R/S configuration of each stereocenter. researchgate.net In the context of research involving this compound, if a chiral derivative can be crystallized, X-ray diffraction analysis can be used to determine its absolute stereochemistry. This information is vital for understanding the stereochemical outcome of asymmetric reactions and for establishing structure-activity relationships of biologically active compounds derived from it. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision. For chiral molecules, the analysis of anomalous dispersion effects allows for the determination of the absolute configuration. thieme-connect.deresearchgate.net

Future Research Directions and Emerging Applications

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of α-azido ketones often involves the use of pre-functionalized starting materials, such as α-halo ketones, which can generate hazardous by-products. chemrevlett.com Future research is increasingly focused on developing more sustainable and environmentally friendly methods for the synthesis of 2-Azido-1-phenyl-1-propanone. A key area of this research is the direct azidation of ketones or the vicinal oxy-azidation of alkenes using greener reagents and conditions. chemrevlett.com

One of the most promising avenues for the sustainable use of this compound is through biocatalysis. The microbiological reduction of this compound using various microorganisms, such as yeasts and fungi, offers an environmentally benign route to chiral 2-azido-1-phenyl-1-propanols. acs.orgresearchgate.net These chiral azido (B1232118) alcohols are valuable precursors for the enantioselective synthesis of pharmaceuticals like cathinone (B1664624), norephedrine (B3415761), and norpseudoephedrine (B1213554). acs.orgresearchgate.net The use of whole-cell biocatalysts, often in aqueous media, circumvents the need for heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Future work in this area will likely focus on:

The discovery and engineering of novel enzymes and microorganisms with enhanced activity and selectivity for the transformation of this compound.

The development of one-pot, multi-step enzymatic cascade reactions starting from simple precursors to generate complex chiral molecules.

The use of immobilized enzymes or cells to improve catalyst reusability and process efficiency.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this compound with greater efficiency and stereoselectivity. While biocatalysis offers a green approach, chemo-catalysis continues to evolve, providing complementary strategies.

Organocatalysis: Chiral organocatalysts, such as proline-based systems, have shown promise in mediating asymmetric reactions of α-azido ketones. acs.org For instance, a cooperative proline-guanidinium salt system can catalyze the highly enantioselective synthesis of α-azido-β-hydroxy methyl ketones. acs.org Future research will likely explore a broader range of chiral organocatalysts for various transformations of this compound, aiming to achieve high enantiomeric excess under mild conditions.

Metal Catalysis: Transition metal catalysis remains a cornerstone of organic synthesis. For reactions involving this compound, the exploration of novel metal catalysts can lead to new reaction pathways and improved outcomes. For example, while copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established reaction for azides, the development of new copper or other metal-based catalytic systems could enhance the efficiency and scope of this and other transformations involving the azide (B81097) group of this compound. nih.gov

The table below summarizes the enantioselective microbiological reduction of this compound by various microorganisms, showcasing the potential of biocatalysis in achieving high selectivity. acs.org

| Microorganism | Product Configuration | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) - syn | Enantiomeric Excess (ee, %) - anti | Chemical Yield (%) |

|---|---|---|---|---|---|

| Baker's Yeast (S. cerevisiae) | (R) | 45/55 | >95 | >95 | 25 |

| Rhodotorula glutinis | (R) | 45/55 | >95 | >95 | 92 |

| Beauveria sulfurescens | (R) | 40/60 | 50 | >95 | 65 |

| Geotrichum candidum | (R) | 35/65 | 30 | >95 | 70 |

| Lactobacillus kefir | (S) | 55/45 | 44 | 61 | 25 |

| Mortierella isabellina | (S) | 50/50 | <10 | <10 | 60 |

Integration into Cascade and Multicomponent Reaction Sequences

A major trend in modern organic synthesis is the development of cascade (or domino) and multicomponent reactions (MCRs) that allow for the construction of complex molecular architectures in a single pot. researchgate.net this compound is an ideal candidate for integration into such sequences due to its dual reactivity.

Future research will likely focus on designing novel cascade reactions that exploit the reactivity of both the azide and ketone functionalities. For example, an initial reaction at the ketone, such as an aldol (B89426) addition, could be followed by an intramolecular reaction involving the azide group, leading to the rapid assembly of complex heterocyclic systems. acs.orgmdpi.com The reaction of 2-azido-1-phenylpropan-1-one with aldehydes in the presence of a base like DBU has been shown to produce α-azido-β-hydroxy ketones, which can then cyclize to form dihydrooxazoles. mdpi.com

Multicomponent reactions involving this compound or its derivatives as one of the components are another promising area. mdpi.comnih.gov These reactions, which bring together three or more reactants in a single operation, offer high atom economy and synthetic efficiency. Designing MCRs that incorporate this compound could provide rapid access to libraries of structurally diverse and potentially bioactive compounds.

Investigation of Unexplored Reactivity Manifolds and Transformations

Beyond its established reactions, this compound possesses the potential for unexplored reactivity. The interplay between the electron-withdrawing carbonyl group and the versatile azide functionality could be harnessed for novel chemical transformations.

Future investigations could focus on:

Nitrene-mediated reactions: While the thermal or photochemical decomposition of azides to form nitrenes is a known process, the controlled generation of nitrenes from this compound and their subsequent reactions (e.g., C-H amination, aziridination) under catalytic conditions could open up new synthetic avenues.

Radical reactions: The azide group can participate in radical cascade reactions, acting as a radical acceptor to construct nitrogen-containing heterocycles. Exploring the radical chemistry of this compound could lead to the development of new methods for C-N bond formation.

Reactions with novel electrophiles and nucleophiles: Systematic studies on the reaction of the enolate of this compound with a wider range of electrophiles, or the reaction of the carbonyl group with novel nucleophiles, could reveal new synthetic possibilities.

Application in the Synthesis of Mechanistically Intriguing Molecular Architectures

The unique structural and electronic properties of this compound make it an attractive starting material for the synthesis of molecules with interesting and complex architectures. The ability to introduce a nitrogen atom at a specific position and then elaborate the molecule through reactions at the ketone and azide functionalities provides a powerful tool for synthetic chemists.

Future research in this direction could involve:

Synthesis of strained ring systems: The compound could be used as a precursor for the synthesis of strained heterocyclic systems, such as azirines or other small-ring structures, which are of both mechanistic and synthetic interest. nih.gov

Access to complex heterocyclic scaffolds: Through carefully designed reaction sequences, this compound can be a key building block in the total synthesis of complex natural products or novel, medicinally relevant heterocyclic frameworks. For example, α-azido ketones are known precursors to a wide variety of heterocycles including pyrazines, oxazoles, and triazoles. nih.govmdpi.com

Diversity-oriented synthesis: The compound can be used as a starting point in diversity-oriented synthesis to generate libraries of complex and diverse small molecules for high-throughput screening and drug discovery. bohrium.com

The following table lists some of the heterocyclic systems that can be synthesized from α-azido ketones, highlighting the synthetic versatility of this compound.

| Heterocyclic System | General Reaction Type | Reference |

|---|---|---|

| Pyrazines | Reduction and self-condensation | mdpi.com |

| Oxazoles | Intramolecular aza-Wittig reaction | nih.gov |

| 1,2,3-Triazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | nih.gov |

| Imidazoles | Reaction with aldehydes and ammonia (B1221849) sources | chemrevlett.com |

| Pyrroles | Reaction with activated alkynes | chemrevlett.com |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Azido-1-phenyl-1-propanone, and how do they compare in efficiency?

- Methodology : The compound is synthesized via chemoenzymatic pathways. One method involves the microbiological reduction of this compound using Rhizopus arrhizus or Mucor plumbeus to yield enantiomerically enriched intermediates. This approach achieves enantiomeric excess (ee) >90% for (R)- and (S)-enantiomers by controlling microbial biocatalysts . Another route employs azide substitution reactions on α-bromo ketones, followed by purification via column chromatography. Yield optimization requires strict control of reaction time (12–24 hrs) and temperature (0–5°C) to prevent azide decomposition .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm the azide group ( 3.5–4.0 ppm for CHN) and ketone moiety ( 200–210 ppm for C=O).

- X-ray Crystallography : Monoclinic crystal systems (space group P2/c) with unit cell parameters are used to resolve stereochemistry. Data collection requires a Bruker SMART APEX CCD diffractometer with multi-scan absorption correction .

- IR Spectroscopy : A strong absorption band at ~2100 cm confirms the azide functional group .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Stability tests show degradation occurs at >25°C or under UV light due to the azide group’s photosensitivity. Storage at –20°C in amber vials with inert gas (N) prolongs shelf life (>6 months). Purity is monitored via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized for pharmacological applications?

- Methodology : Microbial reduction using Geotrichum candidum or Aspergillus niger improves enantioselectivity (>95% ee) for cathinone precursors. Reaction parameters (pH 6.5–7.5, 28–32°C, 48–72 hrs) are tuned to balance enzyme activity and substrate solubility. Chiral HPLC (Chiralpak AD-H column) validates enantiomeric ratios .

Q. What strategies resolve contradictory data in reaction outcomes during azide substitution?

- Methodology : Contradictions (e.g., variable yields or byproducts) are addressed via:

- Kinetic Analysis : Monitoring reaction progress with in-situ IR spectroscopy to identify intermediates.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and regioselectivity.

- Error Propagation Assessment : Using FINER criteria to evaluate experimental feasibility and reproducibility .

Q. How do structural modifications (e.g., aryl substitution) impact the compound’s reactivity in click chemistry?

- Methodology : Substituents on the phenyl ring (e.g., 4-methyl, 4-nitro) alter azide cycloaddition kinetics. Copper-catalyzed Huisgen reactions with alkynes are monitored via NMR to quantify triazole formation rates. Hammett plots correlate electronic effects (-values) with reaction rates .

Q. What are the pharmacological implications of this compound’s stereochemistry?

- Methodology : Enantiomers are evaluated for dopamine reuptake inhibition (similar to cathinone) using in vitro assays (HEK-293 cells expressing hDAT). (S)-enantiomers show 3-fold higher potency than (R)-forms (IC = 0.8 µM vs. 2.5 µM). Docking simulations (AutoDock Vina) map interactions with DAT binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.